(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine

Overview

Description

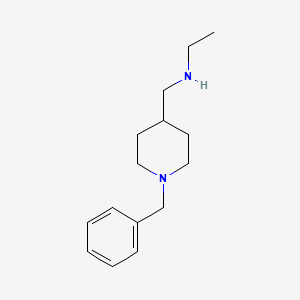

(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Attachment of the Ethylamine Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets. It is known to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine and norepinephrine. This modulation occurs through its binding to monoamine transporters and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperidine: This compound is structurally similar but lacks the ethylamine group.

N-Benzylpiperidine: Another similar compound, differing in the position of the benzyl group attachment.

Benzylamine Derivatives: These compounds share the benzylamine moiety but differ in the structure of the attached piperidine ring.

Uniqueness

(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine is unique due to the presence of both the benzyl and ethylamine groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .

Biological Activity

(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine, commonly referred to as a benzylpiperidine derivative, has garnered significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on acetylcholinesterase inhibition, antiviral properties, and potential applications in neuroprotection and cancer treatment.

1. Acetylcholinesterase Inhibition

One of the primary biological activities associated with this compound derivatives is their role as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is crucial for enhancing cholinergic signaling, particularly in the context of Alzheimer's disease.

Research Findings:

- A study synthesized a series of benzylpiperidine derivatives and evaluated their AChE inhibition. Among these, certain compounds exhibited moderate inhibitory activity, with percentages exceeding 10% at a concentration of 100 µM. This suggests potential therapeutic applications in treating cognitive disorders like Alzheimer's disease .

- Another investigation highlighted that derivatives based on the donepezil structure displayed competitive inhibition against AChE, with an IC50 value of 0.44 µM, indicating strong efficacy as cognitive enhancers .

2. Antiviral Activity

Benzylpiperidine derivatives have also been explored for their antiviral properties, particularly against influenza viruses.

Key Insights:

- A study demonstrated that N-benzyl 4,4-disubstituted piperidines showed potent activity against the H1N1 influenza virus. The presence of the benzyl group was critical for maintaining antiviral efficacy, as modifications led to a significant loss of activity .

- The mechanism of action was linked to the interaction with hemagglutinin fusion peptides, highlighting the importance of structural integrity in these compounds for effective viral inhibition.

3. Neuroprotective Effects

The neuroprotective potential of this compound derivatives has been investigated in models of neurodegeneration.

Case Studies:

- In vitro studies using SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides revealed that certain benzylpiperidine compounds could mitigate neurotoxicity induced by Aβ. These findings suggest that these compounds may play a role in preventing or slowing down neurodegenerative processes associated with Alzheimer's disease .

- Additionally, molecular docking studies indicated that modifications to the benzoylpiperidine structure could enhance interactions within the active sites of relevant enzymes, potentially leading to improved neuroprotective effects .

4. Cancer Therapeutics

Recent research has indicated that benzylpiperidine derivatives may possess antiproliferative properties against various cancer cell lines.

Research Overview:

- Compounds derived from benzoylpiperidine demonstrated significant antiproliferative activity against human breast and ovarian cancer cells. IC50 values ranged from 19.9 to 75.3 µM, suggesting promising leads for further development in cancer therapy .

- The structural modifications aimed at enhancing selectivity and potency have shown that certain analogs can inhibit growth effectively while sparing non-cancerous cells.

Summary Table of Biological Activities

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-16-12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUWCNWUUSYMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.